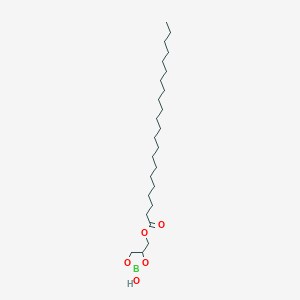
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is a chemical compound that combines a boronic ester with a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate typically involves the esterification of docosanoic acid with a boronic ester precursor. One common method is the reaction of docosanoic acid with (2-hydroxy-1,3,2-dioxaborolan-4-yl)methanol under acidic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic ester transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxy-1,3,2-dioxaborolan-4-yl)methyl oleate
- Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
(2-Hydroxy-1,3,2-dioxaborolan-4-YL)methyl docosanoate is unique due to its combination of a long-chain fatty acid ester with a boronic ester. This structure imparts specific solubility, reactivity, and potential biological activity that distinguishes it from other boronic esters and fatty acid derivatives .
Properties
CAS No. |
95903-90-5 |
|---|---|
Molecular Formula |
C25H49BO5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2-hydroxy-1,3,2-dioxaborolan-4-yl)methyl docosanoate |
InChI |
InChI=1S/C25H49BO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(27)29-22-24-23-30-26(28)31-24/h24,28H,2-23H2,1H3 |
InChI Key |
WSOOVTILYYOHPL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















